molecular formula C8H12O2 B13828115 9-Oxabicyclo[6.1.0]nonan-4-one CAS No. 28399-88-4

9-Oxabicyclo[6.1.0]nonan-4-one

Cat. No.: B13828115
CAS No.: 28399-88-4
M. Wt: 140.18 g/mol
InChI Key: IUCLHDTXBOXKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxabicyclo[6.1.0]nonan-4-one is a bicyclic compound featuring an oxygen atom integrated into its structure. This compound is known for its unique chemical properties and versatility in various chemical reactions. It is commonly used in organic synthesis and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxabicyclo[6.1.0]nonan-4-one typically involves the epoxidation of cyclooctene. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Oxabicyclo[6.1.0]nonan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Oxabicyclo[6.1.0]nonan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[6.1.0]nonan-4-one depends on the specific reaction it undergoes. For instance, in nucleophilic substitution reactions, the epoxide ring opens to form a more stable product. The compound can act as a Lewis acid in certain reactions, facilitating the formation of new bonds between reactants .

Comparison with Similar Compounds

    Cyclooctene oxide: Another epoxide with similar reactivity but different ring size.

    1,2-Epoxycyclooctane: A stereoisomer with distinct chemical properties.

    cis-1,2-Epoxycyclooctane: Another stereoisomer with unique reactivity.

Uniqueness: 9-Oxabicyclo[6.1.0]nonan-4-one stands out due to its bicyclic structure, which imparts unique steric and electronic properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

9-oxabicyclo[6.1.0]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-6-2-1-3-7-8(10-7)5-4-6/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLHDTXBOXKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336386
Record name 9-Oxabicyclo[6.1.0]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28399-88-4
Record name 9-Oxabicyclo[6.1.0]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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